4-Chloro-2-methylnicotinic acid
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Overview
Description
4-Chloro-2-methylnicotinic acid is a heterocyclic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is used as a chemical reagent in the synthesis of heterocyclic pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the chlorination of 2-methylnicotinic acid using phosphorus oxychloride and phosphorus pentachloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-amino-2-methylnicotinic acid or 4-thio-2-methylnicotinic acid.
Oxidation: Formation of 4-chloro-2-carboxynicotinic acid.
Reduction: Formation of 4-chloro-2-methyl-3-hydroxynicotinic acid.
Scientific Research Applications
4-Chloro-2-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylnicotinic acid
- 4-Chloro-3-methylnicotinic acid
- 4-Chloro-2-ethylnicotinic acid
Uniqueness
4-Chloro-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the fourth position and the methyl group at the second position influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJURQBMTXUBKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652199 |
Source
|
Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914219-06-0 |
Source
|
Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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